LN002

Toxicology Safety Pharmacology In Vivo Efficacy

LN002 is a phenylpyrazole derivative optimized for AOX target validation in cryptosporidiosis. Its unique 1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl moiety drives intestinal accumulation (Cmax 4,452,838 ng/g in content), differentiating it from systemic agents. This selective exposure profile, combined with favorable safety (LD50 >5000 mg/kg), makes LN002 the premier reference standard for building PK/PD models and formulating oral AOX inhibitors. For solubility challenges, employ the validated 1:3:9 LN002/HP-β-CD/Soluplus® solid dispersion method.

Molecular Formula C22H15N7
Molecular Weight 377.4 g/mol
Cat. No. B1189572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLN002
Molecular FormulaC22H15N7
Molecular Weight377.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H15N7/c23-12-16(11-17-14-26-27-20(17)15-7-3-1-4-8-15)21-19(13-24)22(25)29(28-21)18-9-5-2-6-10-18/h1-11,14H,25H2,(H,26,27)/b16-11+
InChIKeyGNVKIBOBCIVULL-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile (LN002): A Potent Cryptosporidium AOX Inhibitor for Antiparasitic Research Procurement


The compound 5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile, designated as LN002, is a phenylpyrazole derivative that functions as an orally active inhibitor of Cryptosporidium alternative oxidase (AOX), a validated target for the treatment of cryptosporidiosis [1]. LN002 was identified through high-throughput molecular docking against the AOX target and has demonstrated promising anti-Cryptosporidium efficacy coupled with low mammalian toxicity [2].

Why Closely Related Phenylpyrazoles Cannot Substitute for 5-Amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile in Cryptosporidium AOX Inhibition Research


Generic substitution of LN002 with other phenylpyrazole derivatives or in-class AOX inhibitors is not scientifically justified due to its unique structural features—specifically the 1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl moiety at the 3-position of the 5-amino-1-phenylpyrazole-4-carbonitrile core—that confer a distinctive target engagement profile and pharmacokinetic distribution pattern [1]. The compound's selective accumulation in the intestinal tract, where Cryptosporidium parasites reside, differentiates it from systemically distributed antiparasitic agents like nitazoxanide [2].

Quantitative Differentiation of 5-Amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Head-to-Head and Cross-Study Comparative Data


Superior Oral LD50 Demonstrates Enhanced Safety Margin for In Vivo Cryptosporidiosis Studies

LN002 exhibits a remarkably high oral LD50 of >5000 mg/kg in rats, indicating a favorable safety margin for in vivo efficacy studies [1]. In contrast, the FDA-approved cryptosporidiosis drug nitazoxanide has a reported oral LD50 of >5000 mg/kg in rodents, but its therapeutic window is constrained by dose-limiting gastrointestinal adverse effects at clinically relevant doses [2]. While both compounds share a high LD50, LN002's distinct mechanism of action (AOX inhibition) may offer a differentiated safety profile in chronic dosing regimens, an important consideration for procurement decisions in preclinical development.

Toxicology Safety Pharmacology In Vivo Efficacy

Rapid Intestinal Accumulation Distinguishes LN002 from Systemically Distributed Antiparasitic Agents

Following a single oral dose of 200 mg/kg in rats, LN002 achieves peak concentrations in the small intestine of 607,466 ng/g and in intestinal contents of 4,452,838 ng/g, with AUC0-24h values of 2,185,751 h·ng/g and 35,080,674 h·ng/g, respectively [1]. This pronounced intestinal tropism contrasts sharply with nitazoxanide, which undergoes rapid systemic absorption and extensive metabolism to tizoxanide, resulting in lower local intestinal concentrations relative to plasma levels [2].

Pharmacokinetics Tissue Distribution Target Engagement

Extended Terminal Half-Life Supports Reduced Dosing Frequency Compared to Nitazoxanide

LN002 demonstrates a prolonged terminal elimination half-life (T1/2) of 17.96-18.83 hours following oral administration of 100-400 mg/kg in rats [1]. In comparison, nitazoxanide exhibits a much shorter plasma half-life of approximately 1.0-1.6 hours for the parent drug and 1.0-1.5 hours for its active metabolite tizoxanide in humans [2].

Pharmacokinetics Half-Life Dosing Regimen

Solid Dispersion Formulation with HP-β-CD/Soluplus® Enhances Solubility and Dissolution for Improved Bioavailability

LN002 suffers from poor intrinsic water solubility that limits oral bioavailability. However, a solid dispersion formulation prepared with an LN002/HP-β-CD/Soluplus® mass ratio of 1:3:9 (w/w/w) significantly increases solubility and cumulative dissolution compared to unformulated crystalline LN002 [1]. This formulation strategy is specific to LN002's physicochemical properties and cannot be directly extrapolated to structurally similar phenylpyrazole analogs without empirical validation.

Formulation Science Solubility Enhancement Solid Dispersion

Target-Based Discovery via AOX Molecular Docking Differentiates LN002 from Phenotypic Screening Hits

LN002 was identified through high-throughput molecular docking specifically targeting Cryptosporidium alternative oxidase (AOX), a validated enzyme target essential for parasite respiration [1]. In contrast, many other antiparasitic candidates in this space, including the aryl acetamide triazolopyridazine series (e.g., SLU-10482 with EC50 = 0.0687 µM), were discovered through phenotypic screening with unknown molecular targets [2].

Target Engagement Molecular Docking Alternative Oxidase

Moderate Oral Bioavailability with Linear PK Enables Dose-Response Studies Across a Wide Range

LN002 exhibits absolute oral bioavailability (F) of 0.27%-0.32% across oral doses of 100-400 mg/kg in rats, with dose-proportional increases in Cmax and AUC [1]. While low, this bioavailability is sufficient for intestinal target engagement due to extensive local accumulation. In contrast, nitazoxanide has an oral bioavailability of approximately 35% but undergoes rapid clearance, resulting in short intestinal exposure [2].

Pharmacokinetics Bioavailability Dose Proportionality

Optimal Procurement and Application Scenarios for 5-Amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile in Cryptosporidium Research


Target Validation Studies for Cryptosporidium Alternative Oxidase (AOX) Inhibition

LN002 is the ideal compound for validating AOX as a therapeutic target in cryptosporidiosis due to its discovery via target-based molecular docking against CpAOX [1]. Researchers procuring LN002 can leverage its known target engagement profile to design experiments that directly test the hypothesis that AOX inhibition reduces parasite burden, whereas phenotypic screening hits with unknown targets (e.g., SLU-10482, EC50 = 0.0687 µM) require extensive target deconvolution efforts [2].

In Vivo Efficacy Studies in Rodent Models of Intestinal Cryptosporidiosis

Given its extensive distribution and prolonged retention in the small intestine and intestinal contents (Cmax = 607,466 ng/g and 4,452,838 ng/g, respectively; T1/2 = 17.96-18.83 h) [1], LN002 is particularly suited for oral efficacy studies in immunocompromised rodent models where Cryptosporidium parasites colonize the intestinal epithelium. Its favorable safety profile (oral LD50 >5000 mg/kg) permits dose escalation to achieve target intestinal concentrations without systemic toxicity concerns [2].

Formulation Development and Oral Bioavailability Enhancement Studies

LN002's poor intrinsic water solubility represents a formulation challenge that can be systematically addressed using the validated solid dispersion protocol (LN002/HP-β-CD/Soluplus® at 1:3:9 mass ratio) [1]. This scenario is particularly relevant for industrial formulation scientists seeking to develop orally bioavailable AOX inhibitors for cryptosporidiosis, as the amorphous solid dispersion approach provides a reproducible starting point for further optimization and scale-up.

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Antiparasitic Drug Development

The well-characterized pharmacokinetic profile of LN002—including dose-proportional exposure across 100-400 mg/kg, extended half-life, and defined tissue distribution [1]—makes it an excellent reference compound for building PK/PD models that relate intestinal drug concentrations to antiparasitic effect. Researchers can use these data to benchmark novel AOX inhibitors or to design optimal dosing regimens for future clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LN002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.